molecular formula C27H25FN4O3 B11320323 N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide

N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B11320323
M. Wt: 472.5 g/mol
InChI Key: XZAYXOBMTHIGER-UHFFFAOYSA-N
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Description

N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, including the formation of the quinoxaline core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoxaline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halide precursors with base catalysts like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, reduced alcohol derivatives, and various substituted quinoxaline compounds.

Scientific Research Applications

N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and survival.

    Pathways: It may interfere with signaling pathways that regulate cell growth, leading to the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with similar quinoxaline cores, such as quinoxaline-2,3-diones and quinoxaline-2-carboxamides.

    Fluorobenzyl Derivatives: Compounds containing the 4-fluorobenzyl group, such as 4-fluorobenzylamine and 4-fluorobenzyl alcohol.

Uniqueness

N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H25FN4O3

Molecular Weight

472.5 g/mol

IUPAC Name

2-[3-[acetyl-[(4-fluorophenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C27H25FN4O3/c1-17-7-6-9-22(18(17)2)29-25(34)16-32-24-10-5-4-8-23(24)30-26(27(32)35)31(19(3)33)15-20-11-13-21(28)14-12-20/h4-14H,15-16H2,1-3H3,(H,29,34)

InChI Key

XZAYXOBMTHIGER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(CC4=CC=C(C=C4)F)C(=O)C)C

Origin of Product

United States

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